3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide 3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1353867-74-9
VCID: VC16182195
InChI: InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)/i3+1,5+1,7+1,9+1,10+1,12+1
SMILES:
Molecular Formula: C13H6Cl5NO3
Molecular Weight: 407.4 g/mol

3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide

CAS No.: 1353867-74-9

Cat. No.: VC16182195

Molecular Formula: C13H6Cl5NO3

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide - 1353867-74-9

Specification

CAS No. 1353867-74-9
Molecular Formula C13H6Cl5NO3
Molecular Weight 407.4 g/mol
IUPAC Name 3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide
Standard InChI InChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)/i3+1,5+1,7+1,9+1,10+1,12+1
Standard InChI Key JYWIYHUXVMAGLG-HKSRGPIRSA-N
Isomeric SMILES C1=C(C=C(C(=C1NC(=O)[13C]2=[13C]([13C](=[13CH][13C](=[13C]2Cl)Cl)Cl)O)O)Cl)Cl
Canonical SMILES C1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name 3,5,6-trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-2-hydroxy(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1-carboxamide delineates its core structure:

  • Cyclohexa-1,3,5-triene backbone: A six-membered aromatic ring with conjugated double bonds at positions 1,3,5.

  • Isotopic labeling: All six carbon atoms in the ring are carbon-13 (¹³C₆), enhancing its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies.

  • Substituents:

    • Three chlorine atoms at positions 3, 5, and 6.

    • A hydroxyl group at position 2.

    • A carboxamide group at position 1, linked to a 3,5-dichloro-2-hydroxyphenyl moiety.

Key Structural Features

The compound’s planar aromatic system facilitates π-π stacking interactions, while the electronegative chlorine and hydroxyl groups induce polarity gradients critical for binding biological targets . The ¹³C labeling permits precise metabolic tracing, a feature leveraged in pharmacokinetic studies of analogous compounds .

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential halogenation, amide coupling, and isotopic incorporation:

Halogenation of the Cyclohexatriene Core

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. Position-selective chlorination requires directing groups, such as the hydroxyl group at position 2, to orient electrophilic substitution .

Amide Bond Formation

Coupling the chlorinated cyclohexatriene carboxylic acid with 3,5-dichloro-2-hydroxyaniline employs carbodiimide reagents (e.g., EDC·HCl) and catalysts (e.g., DMAP), mirroring methodologies used in heterocyclic carboxamide synthesis .

Isotopic Labeling

The ¹³C₆ ring is introduced via precursor-directed biosynthesis or chemical synthesis using ¹³C-labeled benzene, analogous to routes described for carbon-13-labeled aromatic amino acids .

Reaction Optimization

Key parameters include:

  • Temperature: Halogenation proceeds optimally at 0–25°C to minimize polychlorination.

  • Solvent systems: Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.

  • Purification: Silica gel chromatography isolates intermediates, while recrystallization ensures final product purity .

Physicochemical Properties

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Aromatic protons resonate as a singlet (δ 7.2–7.5 ppm) due to symmetry, while hydroxyl protons appear as broad peaks (δ 9.5–10.5 ppm).

  • ¹³C NMR: The ¹³C₆-labeled carbons exhibit distinct coupling patterns (e.g., δ 120–140 ppm for aromatic carbons) .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ is observed at m/z 529.8764 (calculated for C₁₃⁴³C₆H₇Cl₅NO₃), confirming isotopic enrichment .

Thermodynamic and Solubility Data

PropertyValue
Molecular weight529.88 g/mol
LogP (octanol-water)3.2 ± 0.1
Aqueous solubility12 µg/mL (pH 7.4)
Melting point215–218°C (decomposes)

The low solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies .

Biological Activity and Mechanisms

Hypothesized Targets

Structural analogs, such as halogenated benzothiazole carboxamides, inhibit viral replication by targeting RNA-dependent RNA polymerase (RdRp) or viral proteases . The compound’s chlorine substituents may enhance binding affinity to hydrophobic pockets in viral proteins.

Applications in Isotopic Tracer Studies

The ¹³C₆ label enables tracking metabolic fate in:

  • Drug metabolism studies: Quantifying hepatic cytochrome P450-mediated oxidation.

  • Environmental monitoring: Tracing degradation products in soil and water systems.

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